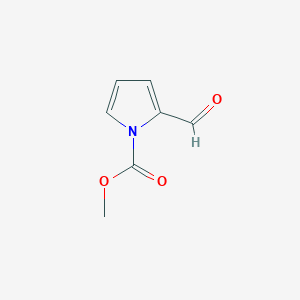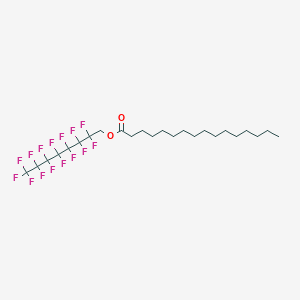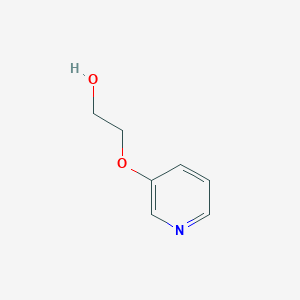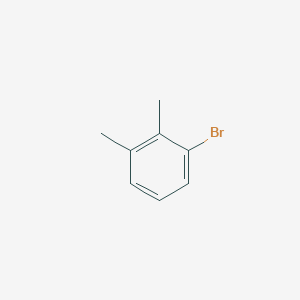
3-Bromo-o-xylene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo derivatives from o-xylene involves multiple steps including electrophilic aromatic substitution, free radical halogenation, and electrocyclic reactions. These processes have been optimized under various reaction conditions, such as catalyst quantity, reaction time, and irradiation time, to improve yield and decrease costs (Yu Wei, 2001).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-Bromo-o-xylene have been extensively studied using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These studies are complemented by Density Functional Theory (DFT) calculations, which help in understanding the geometric parameters, frequencies, spectral intensities, and the overall molecular structure. Such analyses reveal the electronic and optical properties, including the HOMO-LUMO gap, which indicates the molecule's reactivity and stability (2019).
Chemical Reactions and Properties
3-Bromo-o-xylene undergoes various chemical reactions, including photolysis in apolar solvents, leading to a series of hydrogen abstraction and radical recombination reactions. These reactions result in the formation of compounds more or less brominated than the starting material. The presence of cyclohexene can increase the quantum yield of less brominated products due to hydrogen abstraction by the o-benzyl radical formed initially (D. D. Rezende et al., 1995).
Physical Properties Analysis
The physical properties, such as boiling and melting points, density, and solubility, of 3-Bromo-o-xylene, are crucial for its application in various fields. Although specific studies on these properties were not identified in the search, the general methodology for determining these properties involves experimental measurements under controlled conditions and comparison with theoretical predictions.
Chemical Properties Analysis
The chemical properties of 3-Bromo-o-xylene, including reactivity with different chemical agents, stability under various conditions, and its behavior in chemical syntheses, have been explored through experimental studies. For example, the oxidative ammonolysis of 4-Bromo-o-xylene has been investigated, revealing kinetic laws and product formation, which provides insight into the compound's chemical behavior and potential for further chemical transformations (G. A. Bagirzade, 2010).
Aplicaciones Científicas De Investigación
-
Organic Synthesis : 3-Bromo-o-xylene is often used as a reagent or building block in the synthesis of more complex organic compounds . It can participate in various chemical reactions, contributing its aromatic ring structure and bromine atom to the resulting molecules .
-
Pharmaceuticals : In the pharmaceutical industry, 3-Bromo-o-xylene can be used in the synthesis of drugs . The bromine atom can be replaced with other groups or atoms during the synthesis process, allowing for the creation of a wide range of pharmaceutical compounds .
-
Agrochemicals : 3-Bromo-o-xylene can also be used in the production of agrochemicals . Similar to its use in pharmaceuticals, it can serve as a building block in the synthesis of various agrochemical products .
-
Material Science : 3-Bromo-o-xylene could potentially be used in the field of material science. For instance, it might be used in the synthesis of new materials or in the modification of existing ones .
-
Chemical Industry : In the chemical industry, 3-Bromo-o-xylene can be used as a starting material for the synthesis of other chemicals . Its bromine atom makes it a good candidate for reactions involving halogen exchange .
-
Research : 3-Bromo-o-xylene can be used in research settings, particularly in studies involving organic synthesis and reaction mechanisms . Its properties can make it a useful tool in understanding how certain reactions occur .
Safety And Hazards
3-Bromo-o-xylene is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
Given its effectiveness as a raw material and mediator for many organic syntheses, agrochemicals, and pharmaceuticals, future research may focus on further optimizing the synthesis process of 3-Bromo-o-xylene . The use of an alkali-metal bromate as the oxidant to produce monobromo-o-xylene is a promising direction .
Propiedades
IUPAC Name |
1-bromo-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXNBYWDDYJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206231 | |
| Record name | 3-Bromo-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-o-xylene | |
CAS RN |
576-23-8 | |
| Record name | 1-Bromo-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 576-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-o-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMB6CL2XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



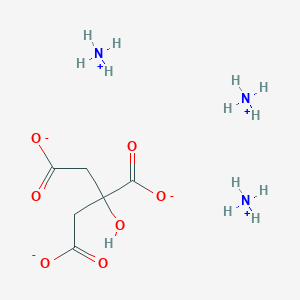
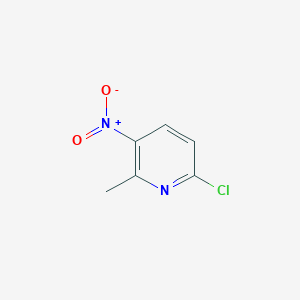
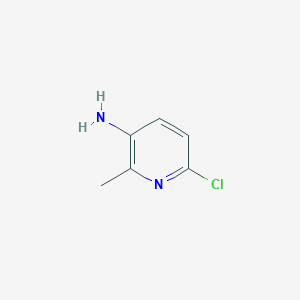
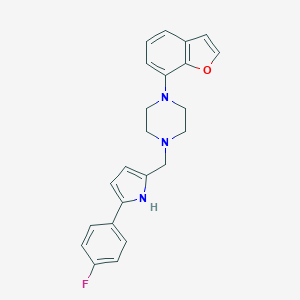
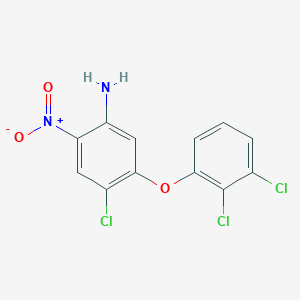
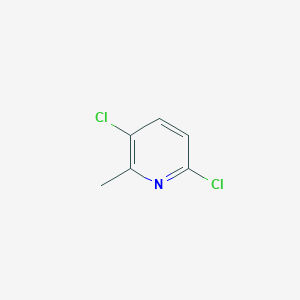
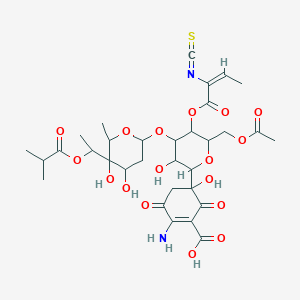
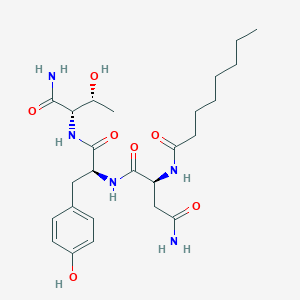
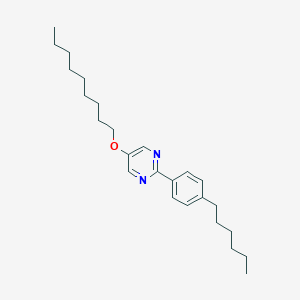
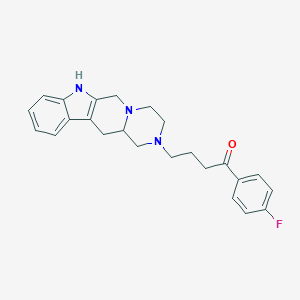
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
